molecular formula C24H20O3 B5059677 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one

3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one

Cat. No.: B5059677
M. Wt: 356.4 g/mol
InChI Key: OEQBKXULJCYVCD-UHFFFAOYSA-N
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Description

3-Benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one is a synthetically modified coumarin derivative of significant interest in medicinal chemistry and neuroscience research. The coumarin nucleus is a versatile privileged scaffold in drug discovery, known for its ability to be tailored for diverse biological activities . This specific compound, featuring benzyl and benzyloxy substitutions, is a valuable precursor or structural analog in the design and synthesis of Multi-Target-Directed Ligands (MTDLs) for complex neurodegenerative conditions . Research into similarly structured 4-aminomethyl-7-benzyloxy-coumarins has demonstrated their potential as potent and selective inhibitors of enzymes like Monoamine Oxidase B (MAO-B) and Cholinesterases (ChEs) . The incorporation of the benzyloxy pharmacophore is a recognized strategy for enhancing binding affinity to enzymatic targets, as this group is known to anchor within the entrance cavity of enzymes like MAO-B, a key target in Parkinson's disease research . Furthermore, the 4-methyl group allows for further functionalization, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This compound is presented as a high-purity building block for chemical biology and early-stage drug discovery projects. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-4-methyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-17-21-13-12-20(26-16-19-10-6-3-7-11-19)15-23(21)27-24(25)22(17)14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQBKXULJCYVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Characterization Techniques in Chromen 2 One Research

Comprehensive Spectroscopic Methods for Structure Confirmation

A combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy provides a complete picture of the compound's atomic connectivity, molecular formula, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D techniques like COSY, HSQC, and HMBC, would be required for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for the key protons in this compound, based on data from analogous structures, are detailed below. Protons on aromatic rings typically appear in the 6.5-8.0 ppm range. libretexts.orglibretexts.orgyoutube.com Protons on carbons adjacent to an aromatic ring, known as benzylic protons, are expected between 2.0-3.0 ppm, though this can be shifted further downfield by adjacent electron-withdrawing groups. libretexts.orglibretexts.org

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the 4-methyl group would be expected around δ 2.2–2.4 ppm.

3-Benzyl Protons (-CH₂-Ph): The two methylene protons of the benzyl (B1604629) group at position 3 would likely appear as a singlet around δ 3.8–4.1 ppm.

7-Benzyloxy Protons (-O-CH₂-Ph): The two methylene protons of the benzyloxy group at position 7 are anticipated to produce a singlet in the range of δ 5.1–5.3 ppm.

Aromatic Protons (Ar-H): A complex series of multiplets would be observed in the aromatic region (δ 6.8–7.8 ppm), corresponding to the 13 protons of the coumarin (B35378) core and the two phenyl rings. The specific protons on the coumarin ring (H-5, H-6, H-8) would have distinct chemical shifts and coupling patterns influenced by the substitution pattern. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts for this compound are outlined below. Aromatic carbons typically resonate between 120-150 ppm. libretexts.orglibretexts.org

Methyl Carbon (-CH₃): The 4-methyl carbon is expected to appear upfield, around δ 16–19 ppm.

Methylene Carbons (-CH₂-): The carbon of the 3-benzyl methylene group is predicted around δ 30–35 ppm, while the benzyloxy methylene carbon at the 7-position would be further downfield, around δ 70–72 ppm, due to the adjacent oxygen atom.

Aromatic and Olefinic Carbons (C=C, Ar-C): A multitude of signals between δ 100–162 ppm would correspond to the carbons of the coumarin framework and the two phenyl rings.

Carbonyl Carbon (C=O): The lactone carbonyl carbon is the most deshielded, expected to appear in the range of δ 160–162 ppm.

Two-Dimensional (2D) NMR Techniques: To definitively link the proton and carbon signals and confirm the atomic connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon signal for each protonated carbon (e.g., linking the methyl proton singlet to the methyl carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would include the signal from the 3-benzyl methylene protons to the C-2, C-3, C-4, and C-4a carbons of the coumarin core, and the signal from the 7-benzyloxy methylene protons to the C-7 carbon, confirming the positions of these substituents.

Representative ¹H and ¹³C NMR Data Table
AssignmentPredicted ¹H NMR δ (ppm)Predicted ¹³C NMR δ (ppm)Key HMBC Correlations (Proton → Carbon)
4-CH₃~2.3 (s, 3H)~18C-3, C-4, C-4a
3-CH₂-Ph~4.0 (s, 2H)~32C-2, C-3, C-4, C-4a, Phenyl C1'
7-O-CH₂-Ph~5.2 (s, 2H)~71C-7, C-6, C-8, Phenyl C1''
H-5~7.6 (d)~126C-4, C-7, C-8a
H-6~7.0 (dd)~113C-4a, C-8, C-7
H-8~6.9 (d)~102C-4a, C-6, C-7, C-8a
Phenyl H (3-Bn)~7.2-7.4 (m, 5H)~127-138-
Phenyl H (7-OBn)~7.3-7.5 (m, 5H)~127-136-
C-2 (C=O)-~161-
C-3-~125-
C-4-~148-
C-4a-~112-
C-7-~161-
C-8a-~155-
Phenyl C (3-Bn)-~127-138-
Phenyl C (7-OBn)-~127-136-

HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement.

Molecular Formula Determination: For this compound, the molecular formula is C₂₄H₂₀O₃. The theoretical exact mass (monoisotopic mass) would be calculated as 356.141245 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value would provide strong evidence for this molecular formula.

Fragmentation Analysis: Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, also provides structural information through the analysis of fragmentation patterns. nih.govbenthamopen.comresearchgate.net Under ionization, the molecule will break apart in predictable ways.

Loss of Benzyl Radical: A very common fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond to lose a benzyl radical (•CH₂Ph), which has a mass of 91 Da. This would result in a prominent fragment ion at m/z 265. researchgate.netnih.gov

Formation of Tropylium Ion: The fragment at m/z 91 is often the base peak in the spectrum of benzyl-containing compounds and corresponds to the stable tropylium cation.

Loss of CO: Coumarin rings are well-known to fragment via the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. benthamopen.comnih.gov

Cleavage of the Benzyloxy Group: Fragmentation can also occur via cleavage of the benzyloxy ether bond, potentially leading to ions corresponding to the loss of a benzyloxy radical (•OCH₂Ph, 107 Da) or through rearrangements. acs.org

Representative HRMS Fragmentation Data Table
m/z (Observed)m/z (Calculated)FormulaInterpretation
356.1412356.1412C₂₄H₂₀O₃[M]⁺• (Molecular Ion)
265.0865265.0865C₁₇H₁₃O₃[M - C₇H₇]⁺ (Loss of benzyl radical from C-3)
91.054891.0548C₇H₇[C₇H₇]⁺ (Benzyl cation, likely tropylium)
328.1463328.1463C₂₃H₂₀O₂[M - CO]⁺• (Loss of carbon monoxide from lactone ring)

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. libretexts.orgresearchgate.netuniroma1.itvscht.cz

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C-H Stretching (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds on aromatic rings.

C-H Stretching (Aliphatic): Bands corresponding to the C-H stretches of the methyl and methylene groups would be found just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

C=O Stretching (Lactone): A very strong and sharp absorption band between 1740-1720 cm⁻¹ is the hallmark of the α,β-unsaturated lactone (ester in a ring) carbonyl group.

C=C Stretching (Aromatic/Olefinic): Several medium to strong bands in the 1620-1450 cm⁻¹ region would be present, corresponding to the carbon-carbon double bond stretching within the coumarin nucleus and the phenyl rings.

C-O Stretching (Ether and Lactone): Strong absorption bands in the 1270-1050 cm⁻¹ region would correspond to the C-O stretching vibrations of the aryl ether (benzyloxy) and the lactone functional groups.

Representative IR Absorption Data Table
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3090–3030MediumC-H StretchAromatic
2960–2870MediumC-H Stretch-CH₃, -CH₂-
~1730StrongC=O Stretchα,β-Unsaturated Lactone
1610, 1580, 1500MediumC=C StretchAromatic/Olefinic
~1260 and ~1130StrongAsymmetric & Symmetric C-O-C StretchAryl Ether & Lactone

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. wikipedia.org This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. rsc.orgsci-hub.sersc.org

For this compound, obtaining a suitable single crystal would allow for:

Absolute Structure Confirmation: It would unequivocally confirm the constitution established by NMR and MS.

Conformational Analysis: The analysis would reveal the solid-state conformation of the molecule. This includes the planarity of the fused coumarin ring system and the rotational orientation (torsion angles) of the benzyl and benzyloxy substituent groups relative to the core.

Intermolecular Interactions: The crystal packing would show how the molecules interact with each other in the solid state, revealing any potential π-π stacking interactions between the aromatic rings or other non-covalent forces that govern the crystal lattice. Research on similar coumarin derivatives has often shown significant π–π stacking interactions that influence their solid-state properties.

Successful crystallographic analysis would result in a detailed structural model and a set of crystallographic data, including unit cell dimensions, space group, and atomic coordinates, providing the ultimate proof of the molecule's structure.

Pre Clinical Biological Activity Profiles and Mechanistic Investigations of 3 Benzyl 7 Benzyloxy 4 Methyl 2h Chromen 2 One and Analogues

Modulatory Effects on Enzymatic Systems

The core structure of 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one combines several pharmacophoric features known to interact with various enzyme active sites. The benzyloxy group at the C-7 position and the benzyl (B1604629) substituent at the C-3 position are particularly significant in conferring inhibitory activity against several key enzyme families.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of neurotransmitters, making them important targets for the treatment of neurodegenerative and depressive disorders researchgate.net. Coumarin (B35378) derivatives have emerged as a promising class of MAO inhibitors, with a particular emphasis on selective MAO-B inhibition for conditions like Parkinson's disease mdpi.comnih.gov.

Research into the structure-activity relationships (SAR) of coumarin analogues has revealed that the presence of a benzyloxy group at the C-7 position is highly favorable for potent and selective MAO-B inhibition researchgate.netnih.gov. Studies on a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones demonstrated that modifications to this benzyloxy tail region significantly impact MAO-B affinity acs.org. For instance, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one was identified as a highly potent, selective, and reversible MAO-B inhibitor acs.org. Similarly, the introduction of a benzyloxy pharmacophore into chalcone motifs also yielded potent and selective hMAO-B inhibitors, underscoring the importance of this moiety nih.gov.

Furthermore, substitutions at the C-3 position significantly influence inhibitory activity. A SAR study revealed that a 3-phenyl substitution on the coumarin scaffold enhances MAO-B inhibition researchgate.net. This is consistent with findings on 3-phenylcoumarin derivatives, which have been shown to inhibit MAO-B in the nanomolar to micromolar range mdpi.com. The combination of a C-3 benzyl or phenyl group with a C-7 benzyloxy group, as seen in the target compound's scaffold, is therefore a key structural blueprint for potent MAO-B inhibition.

Table 1: MAO-B Inhibitory Activity of 7-Benzyloxycoumarin Analogues
CompoundTargetIC₅₀ (nM)Selectivity Index (SI) vs MAO-A
7-[(3-chlorobenzyl)oxy]-4-((dimethylamino)methyl)-2H-chromen-2-one acs.orghMAO-B3.9167
5-demethoxy-10′-ethoxyexotimarin F (from Murraya exotica) nih.govMAO-B153.25> 172
3-phenyl-7,8-dimethoxycoumarin researchgate.netMAO-B760-
3-(4'-chlorophenyl)coumarin mdpi.comMAO-B56> 178

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease researchgate.net. Many coumarin-based compounds have been investigated as single or multi-target inhibitors directed at these enzymes acs.orgresearchgate.netnih.gov.

Analogues featuring the 7-benzyloxycoumarin core have shown promise as dual inhibitors of both cholinesterases and MAO-B acs.org. For example, certain 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones exhibit moderate affinity for AChE while strongly inhibiting MAO-B acs.org. Further studies have focused on creating hybrids of coumarin with other pharmacophores to enhance cholinesterase inhibition. A series of 3-arylcoumarins bearing an N-benzyl triazole moiety were found to be more potent inhibitors of BuChE than AChE ut.ac.ir. Similarly, novel 4-hydroxycoumarin derivatives linked to an N-benzyl pyridinium group were synthesized, with one analogue showing a potent, non-competitive inhibition of AChE with an IC₅₀ value of 0.247 µM researchgate.net. Coumarin–azasugar–benzyl conjugates have also been prepared and demonstrated a strong preference for BuChE inhibition, with nine compounds being more potent than the clinically used drug galantamine nih.gov.

Table 2: Cholinesterase Inhibitory Activity of Coumarin Analogues
CompoundTargetIC₅₀ (µM)
4-((dimethylamino)methyl)-7-((3-fluorobenzyl)oxy)-2H-chromen-2-one acs.orgAChE1.8
4-((dimethylamino)methyl)-7-((3-fluorobenzyl)oxy)-2H-chromen-2-one acs.orgBuChE> 10
3-(4-((1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one ut.ac.irBuChE6.3
4-hydroxycoumarin-N-benzyl pyridinium derivative (5l) researchgate.netAChE0.247
4-hydroxycoumarin-N-benzyl pyridinium derivative (5l) researchgate.netBuChE1.68
Coumarin–azasugar–benzyl conjugate (most potent) nih.govBuChE0.074

The therapeutic potential of this compound analogues extends to a variety of other clinically relevant enzymes.

Sulfatase (STS): Steroid sulfatase is a key enzyme in the production of estrogenic steroids that stimulate the growth of hormone-dependent breast cancers nih.gov. Coumarin-O-sulfamates are a well-established class of nonsteroidal STS inhibitors nih.gov. A study on C-3 and C-4 substituted coumarin sulfamates identified 3-benzyl-4-methylcoumarin-7-O-sulfamate as a particularly effective inhibitor, with an IC₅₀ value of 1.0 nM in intact MCF-7 breast cancer cells and 32 nM for placental microsomal STS acs.org. The attachment of a benzylamino group at the C-3 position of the coumarin-7-O-sulfamate scaffold has also been shown to improve inhibitory activity significantly nih.gov.

Cyclooxygenase (COX): COX enzymes are primary targets for anti-inflammatory drugs researchgate.net. In silico studies predicted that benzylpyrazolyl coumarin scaffolds, which integrate 3-benzyl coumarins, have a strong binding affinity for the COX-II enzyme, with some derivatives showing better binding than the commercial drug celecoxib semanticscholar.org. Experimental studies on other 4-methylcoumarin derivatives have confirmed their ability to lower COX-2 protein expression in lipopolysaccharide (LPS)-stimulated microglial cells, contributing to their anti-inflammatory effects researchgate.net.

Aromatase: Aromatase (CYP19A1) is another critical target in the treatment of estrogen-dependent breast cancer, as it catalyzes the final step in estrogen biosynthesis nih.govmdpi.com. An analogue, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin , was identified as a potent and selective competitive inhibitor of aromatase with a Kᵢ value of 84 nM mdpi.com. Structure-activity studies revealed that the 4-benzyl group was important for this inhibitory activity mdpi.com.

Tyrosinase: Tyrosinase is the rate-limiting enzyme in melanin synthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders researchgate.netnih.gov. Various natural and synthetic coumarins have been evaluated for tyrosinase inhibition nih.gov. While many hydroxycoumarins show activity, the specific potential of 3-benzyl-7-benzyloxy analogues remains an area for further investigation, though the core coumarin scaffold is recognized as a valid starting point for inhibitor design nih.gov.

α-Amylase and α-Glucosidase: Inhibition of these carbohydrate-metabolizing enzymes is a key strategy for managing type-2 diabetes nih.gov. Several coumarins isolated from the flowers of Edgeworthia gardneri have demonstrated potent inhibitory effects against both α-amylase and α-glucosidase nih.govtandfonline.com. One dimeric coumarin showed IC₅₀ values of 90 and 86 μg/mL against α-amylase and α-glucosidase, respectively, establishing the potential of this structural class to target these enzymes tandfonline.com.

In Vitro Cytotoxic and Antiproferative Activities in Diverse Cancer Cell Lines

The coumarin scaffold is a privileged structure in the design of anticancer agents, with numerous analogues demonstrating potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

A novel hybrid of a 3-benzyl coumarin seco-B-ring derivative and a nitric oxide donor displayed significant antiproliferation activity against various solid cancer cell lines, including non-small-cell lung cancer (NSCLC) A549 cells researchgate.net. This compound was found to induce both caspase-dependent apoptosis and nonprotective autophagy researchgate.net. Another study on synthetic 3',4'-dibenzyloxyflavonol, a structurally related flavonoid, showed potent cytotoxicity against several human leukemia cell lines (HL-60, K-562, MOLT-3) with an IC₅₀ value of 0.8 µM for HL-60 cells, a potency 60-fold greater than quercetin nih.gov.

Derivatives of 4-methylcoumarin have also been extensively studied. Hybrids of 4-methylcoumarin and 1,2,3-triazole showed selective antiproliferative activity against the MCF-7 breast cancer cell line mdpi.com. Other acetoxycoumarin derivatives containing the 4-methylcoumarin core were tested against A549 human lung cancer and CRL 1548 rat liver cancer cell lines nih.gov. Furthermore, coumarin–azasugar–benzyl conjugates, in addition to their enzyme-inhibiting properties, have shown high activity in inhibiting the growth of WiDr colon cancer cells nih.gov.

Table 3: Cytotoxic and Antiproliferative Activity of Coumarin Analogues
CompoundCell LineCancer TypeActivity (IC₅₀ / GI₅₀)
3',4'-dibenzyloxyflavonol nih.govHL-60Leukemia0.8 ± 0.1 µM
3',4'-dibenzyloxyflavonol nih.govK-562Leukemia1.1 ± 0.1 µM
Coumarin-triazole hybrid (LaSOM 180) mdpi.comMCF-7Breast28.52 µM
Coumarin-triazole hybrid (LaSOM 185) mdpi.comMCF-7Breast32.44 µM
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate nih.govA549Lung48.1 µM
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate nih.govCRL 1548Liver45.1 µM
Coumarin–azasugar–benzyl conjugate nih.govWiDrColon5.6 ± 1.1 μM
3-benzyl coumarin-NO donor hybrid (Compound 6) researchgate.netA549Lung~2.5 µM

Anti-inflammatory and Antioxidant Properties in Cellular and In Vivo (Animal) Models

Chronic inflammation and oxidative stress are underlying factors in many diseases. Coumarin derivatives have been widely investigated for their ability to mitigate these processes.

Studies have shown that coumarins can reduce tissue edema and inflammation by inhibiting the biosynthesis of prostaglandins nih.gov. A series of 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives were evaluated in a carrageenan-induced rat paw edema model, where several compounds showed anti-inflammatory activity surpassing that of the reference drug indomethacin after 3 hours researchgate.net. In cellular models, 4-methylcoumarin derivatives were shown to inhibit the production of nitric oxide (NO), thromboxane B2, and tumor necrosis factor-alpha (TNF-α) in activated microglial cells researchgate.net. This activity was linked to the suppression of inducible nitric oxide synthase (iNOS) and COX-2 protein expression researchgate.net.

The antioxidant potential of coumarins is often attributed to their ability to act as radical scavengers nih.gov. The radical scavenging capacity of numerous 4-methylcoumarins has been confirmed using electron paramagnetic resonance spectroscopy semanticscholar.org. The antioxidant efficiency can be modulated by the substitution pattern, with o-dihydroxy-substituted coumarins being excellent radical scavengers semanticscholar.org. The analogue 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one has also been noted for its potential antioxidant properties based on its ability to scavenge free radicals in cell-free assays researchgate.net.

Antimicrobial and Antifungal Efficacy Against Pathogenic Strains

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Coumarins and related heterocyclic structures have demonstrated significant efficacy against a range of pathogenic bacteria and fungi.

A study on flavanone analogues revealed that 7-benzyloxy-3',4'-methylenedioxy flavanone and its corresponding chalcone precursor exhibited good antibacterial activity against Shigella dysenteriae, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Penicillium sp. and Aspergillus niger. This highlights the potential contribution of the benzyloxy group to antimicrobial efficacy. Other coumarin derivatives, such as coumarin-3-carboxylic acid, have also shown strong in vitro activity against several plant and human pathogenic bacteria.

In the context of antifungal research, compounds with benzyl groups have shown promise. For example, 1-benzyl-1,2,3-triazole derivatives were evaluated for their activity against common human pathogenic fungi, including Candida albicans and Aspergillus niger, with several analogues showing potent effects. Benzaldehyde derivatives have also been identified as having potent antifungal activity by disrupting cellular antioxidation pathways in fungi tandfonline.com. The broad antimicrobial potential of the coumarin scaffold, combined with the demonstrated activity of benzyl and benzyloxy substituents in related compounds, suggests that this compound and its analogues are worthy candidates for further investigation as antimicrobial agents.

Neuroprotective Potential and Related Biochemical Pathways in Pre-clinical Studies

The neuroprotective potential of coumarin-based compounds, including analogues of this compound, has been a subject of significant interest in pre-clinical research. These investigations have primarily focused on their ability to modulate key enzymes and pathways implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease.

One of the primary mechanisms explored is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were identified as multi-target inhibitors, demonstrating potent and selective inhibition of monoamine oxidase B (MAO-B) alongside low micromolar inhibition of both AChE and BChE nih.gov. This dual inhibitory action is considered a promising strategy for the management of Alzheimer's disease.

Furthermore, a 3-phenyl-chromenone derivative, AP2238 (3-(4-[[Benzyl(methyl)amino]methyl]phenyl)-6,7-dimethoxy-2H-2-chromenone), has been shown to not only inhibit AChE but also to prevent the AChE-induced aggregation of β-amyloid (Aβ) peptides nih.govresearchgate.net. This finding is particularly significant as the accumulation of Aβ plaques is a hallmark of Alzheimer's disease.

The inhibition of monoamine oxidase B (MAO-B) represents another critical pathway through which these compounds may exert their neuroprotective effects. Selective MAO-B inhibitors can prevent the degradation of dopamine, a neurotransmitter depleted in Parkinson's disease. Research on 7-[(m-halogeno)benzyloxy]coumarins bearing polar substituents at the 4-position has led to the identification of potent and selective MAO-B inhibitors with activities in the nanomolar range nih.gov. These compounds have demonstrated the ability to rapidly penetrate the blood-brain barrier, a crucial characteristic for centrally acting drugs nih.gov.

Table 1: Neuroprotective Activity of this compound Analogues

Compound Analogue Target Enzyme(s) Observed Effect Reference
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones AChE, BChE, MAO-B Dual inhibition nih.gov
AP2238 AChE Inhibition of enzyme and Aβ aggregation nih.govresearchgate.net
7-[(m-halogeno)benzyloxy]coumarins MAO-B Potent and selective inhibition nih.gov

Investigation of Emerging Biological Activities (e.g., Antidiabetic, Antitubercular, Anti-HIV)

Beyond their neuroprotective potential, analogues of this compound have been investigated for a range of other promising biological activities in pre-clinical settings.

Antidiabetic Activity: Several studies have highlighted the potential of coumarin derivatives as antidiabetic agents. 3-Arylcoumarins, in particular, have demonstrated significant antidiabetic effects nih.govnih.gov. In vivo studies have shown that certain compounds within this class are equipotent to the standard antidiabetic drug, glibenclamide nih.govnih.gov. The proposed mechanisms for their antidiabetic action include the inhibition of α-glucosidase and the prevention of advanced glycation end-product (AGEs) formation, both of which are implicated in the complications of diabetes nih.govnih.gov.

Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Coumarin derivatives have shown promise in this area. Studies on 4-methyl-7-substituted coumarin hybrids and 4-(3-coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones have reported significant activity against Mycobacterium tuberculosis H37Rv nih.govtubitak.gov.trnih.gov. The structure-activity relationship studies suggest that the presence of electron-withdrawing groups on the coumarin scaffold can enhance antitubercular potency nih.gov.

Anti-HIV Activity: The coumarin scaffold has also been explored for its potential in developing anti-HIV agents. Research on 3-phenylcoumarins has demonstrated their ability to inhibit HIV-1 replication nih.govresearchgate.netnih.gov. The mechanism of action for some of these compounds involves the inhibition of NF-κB and the viral Tat protein, both of which are crucial for viral transcription and replication nih.govnih.gov. Furthermore, other coumarin derivatives have been found to act as inhibitors of HIV protease and reverse transcriptase mdpi.commdpi.com.

Table 2: Emerging Biological Activities of this compound Analogues

Biological Activity Compound Class Key Findings Reference(s)
Antidiabetic 3-Arylcoumarins Equipotent to glibenclamide in vivo, α-glucosidase and AGEs inhibition nih.govnih.gov
Antitubercular 4-Methyl-7-substituted coumarins Activity against M. tuberculosis H37Rv nih.govnih.gov
Anti-HIV 3-Phenylcoumarins Inhibition of HIV-1 replication via NF-κB and Tat antagonism nih.govresearchgate.netnih.gov

Elucidation of Molecular and Cellular Targets and Pathways of Action

The diverse biological activities of this compound and its analogues stem from their interactions with various molecular and cellular targets.

MEK1 Inhibition: A significant finding is the identification of substituted 3-benzylcoumarins as allosteric inhibitors of MEK1 (Mitogen-activated protein kinase kinase 1) nih.gov. MEK1 is a key component of the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in various diseases, including cancer and viral infections. The ability of these compounds to bind to an allosteric site on MEK1, distinct from the ATP-binding site, offers a novel mechanism for kinase inhibition nih.govnih.govotavachemicals.com. This allosteric inhibition locks the enzyme in an inactive conformation, thereby blocking downstream signaling otavachemicals.com.

Cholinesterase and Monoamine Oxidase Inhibition: As discussed in the context of neuroprotection, cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B) are key molecular targets for coumarin derivatives. Docking studies have provided insights into the binding interactions between these inhibitors and the active sites of their target enzymes nih.govnih.gov. For MAO-B, the benzyloxy moiety of the coumarin inhibitors plays a crucial role in establishing favorable interactions within the enzyme's active site nih.gov.

Other Potential Targets: The anti-HIV activity of some coumarin analogues has been attributed to the inhibition of viral enzymes such as HIV protease and reverse transcriptase, as well as the modulation of host cellular factors like NF-κB nih.govnih.govmdpi.commdpi.com. For their antitubercular effects, while the exact molecular targets are not fully elucidated for all compounds, it is hypothesized that they may interfere with essential mycobacterial enzymes or cellular processes. The antioxidant properties of some coumarin derivatives, which contribute to their antidiabetic and neuroprotective effects, are linked to their ability to scavenge free radicals nih.govsmolecule.com.

Table 3: Molecular and Cellular Targets of this compound Analogues

Molecular/Cellular Target Compound Class Mechanism of Action Reference(s)
MEK1 Substituted 3-benzylcoumarins Allosteric inhibition nih.gov
Acetylcholinesterase (AChE) 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones Enzyme inhibition, prevention of Aβ aggregation nih.govnih.gov
Butyrylcholinesterase (BChE) 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones Enzyme inhibition nih.gov
Monoamine Oxidase B (MAO-B) 7-Benzyloxy-coumarin derivatives Selective enzyme inhibition nih.govnih.gov
NF-κB and Tat protein 3-Phenylcoumarins Inhibition of viral transcription nih.govnih.gov
HIV Protease and Reverse Transcriptase Coumarin derivatives Enzyme inhibition mdpi.commdpi.com

Structure Activity Relationship Sar Analysis of 3 Benzyl 7 Benzyloxy 4 Methyl 2h Chromen 2 One Derivatives

Comprehensive Analysis of Substitution Effects at the C-3 Position on Biological Efficacy and Selectivity

The C-3 position of the coumarin (B35378) ring is a critical site for modification, and the nature of the substituent at this position profoundly impacts the molecule's biological profile. The presence of a benzyl (B1604629) group in the parent compound provides a foundational hydrophobic and aromatic interaction point.

Research into 3-substituted coumarins reveals that bulky, hydrophobic groups are often favored for potent activity. For instance, in the context of anticancer activity, studies on 7,8-dihydroxy-4-methylcoumarins showed that introducing long alkyl chains at the C-3 position significantly enhanced cytotoxicity. A derivative with an n-decyl chain at C-3 was identified as the most potent against K562, LS180, and MCF-7 cancer cell lines, suggesting that lipophilicity and the ability to penetrate cell membranes are key determinants of efficacy. nih.gov

In the realm of enzyme inhibition, the C-3 substituent is crucial for orienting the molecule within the active site. For MAO-B inhibitors based on a 3-phenylcoumarin scaffold, the aryl group at C-3 is essential for activity. frontiersin.org The substitution of a simple phenyl group with a more complex benzyl group, as in the title compound, introduces greater conformational flexibility, which can allow for optimal positioning within a target's binding pocket. mdpi.com This flexibility enables the phenyl ring to occupy favorable hydrophobic regions of the enzyme's active site. mdpi.com Conversely, replacing the benzyl group with a simple carboxylic acid has been shown to be essential for antibacterial activity against certain strains, while converting this acid to a carboxamide abrogates the effect. nih.gov This highlights that C-3 substitutions can dictate not only the potency but also the specific type of biological activity.

Compound SeriesC-3 SubstituentTarget/ActivityKey FindingReference
7,8-dihydroxy-4-methylcoumarinsn-decyl chainAnticancer (K562, LS180, MCF-7)Increased alkyl chain length enhanced cytotoxicity, with n-decyl being most potent. nih.gov
3-PhenylcoumarinsSubstituted PhenylMAO-B InhibitionThe 3-phenyl group is a critical feature for potent MAO-B inhibition. researchgate.netfrontiersin.org
Coumarin-3-carboxylic acidsCarboxylic acid (-COOH)Antibacterial (B. cereus)The free carboxylic acid group was essential for antibacterial activity. nih.gov
Coumarin-3-carboxamidesCarboxamide (-CONHAr)Antibacterial (B. cereus)Conversion of the C-3 carboxylic acid to an amide resulted in a loss of activity. nih.gov

Critical Role of the 7-benzyloxy Moiety in Ligand-Target Interactions

The oxygenation pattern on the benzene ring of the coumarin scaffold, particularly at the C-7 position, is a well-established determinant of biological activity. The 7-hydroxy or 7-alkoxy group is a common feature in many bioactive coumarins. mdpi.com The 7-benzyloxy group in 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one serves multiple roles, including modulating solubility, participating in hydrogen bonding (after metabolic activation to a hydroxyl), and establishing crucial interactions with target proteins.

Studies have consistently shown that a phenolic hydroxyl group at C-7 is important for antioxidant and antiproliferative activities. pjmhsonline.compjmhsonline.com This is often attributed to the group's ability to donate a hydrogen atom to scavenge free radicals. pjmhsonline.com While the benzyloxy group is a pro-drug form of the hydroxyl group, its bulk and lipophilicity also directly influence interactions. For example, 7-benzyloxy derivatives are used as fluorescent probes to study cytochrome P450 (CYP) enzyme activity, indicating direct interaction with enzyme active sites. nih.govnih.gov The metabolism of 7-benzyloxy-4-trifluoromethylcoumarin by CYP isoforms like CYP1A2 and CYP3A4 into its fluorescent hydroxylated product is a key tool in metabolic studies. nih.gov

In the context of anticancer agents, modifications at the C-7 position are pivotal. A series of coumarin-bearing aromatic hydrazones linked at the seventh position were evaluated for anticancer potential, with results indicating that this position is ideal for introducing moieties that can form additional binding interactions to enhance potency. mdpi.com The conversion of the 7-hydroxy group to a larger ether, such as the benzyloxy group, can enhance lipophilicity, potentially improving membrane permeability and cellular uptake.

Influence of the 4-methyl Group on Pharmacological Properties and Metabolic Stability

The substituent at the C-4 position of the coumarin ring can significantly influence the molecule's pharmacological properties. The 4-methyl group, while small, can have a substantial impact on conformation, metabolic stability, and receptor interaction.

In SAR studies of coumarin-based anticancer agents, the 4-methyl group is a common structural feature. nih.gov Its presence can enhance cytotoxic activity. For example, 7-hydroxy-4-methylcoumarin was found to stimulate melanogenesis in B16-F10 melanoma cells more effectively than other 7-hydroxy coumarin derivatives, suggesting that the 4-methyl group plays a specific role in interacting with the cellular machinery involved in melanin production. mdpi.com The substitution of a methyl group at the C-4 position was shown to result in a dramatic increase in melanogenesis compared to derivatives with methoxy groups at other positions. mdpi.com

From a metabolic standpoint, the C-4 position can influence how the molecule is processed by metabolic enzymes. While direct data on the metabolic stability conferred by the 4-methyl group on the title compound is limited, it is known that substitutions on the coumarin ring can block or alter sites of metabolic hydroxylation, thereby increasing the compound's half-life. The methyl group is generally metabolically stable and can sterically hinder the enzymatic modification of adjacent positions. Research on coumarin-artemisinin hybrids showed that 4-methyl substitution on the coumarin moiety was associated with greater anticancer activity. rsc.org

Compound SeriesC-4 SubstituentTarget/ActivityKey FindingReference
7-hydroxy coumarin derivativesMethyl (-CH3)Melanogenesis (B16-F10 cells)The 4-methyl group dramatically increased melanogenesis compared to other substitutions. mdpi.com
Coumarin-artemisinin hybridsMethyl (-CH3)AnticancerThe presence of a 4-methyl substituent on the coumarin ring exhibited greater activity. rsc.org
3-ArylcoumarinsPhenyl (-C6H5)MAO-A Inhibition4-Phenyl substitution is more effective for MAO-A inhibition, whereas 3-phenyl is better for MAO-B. researchgate.net

Strategic Modifications of the Benzyl and Benzyloxy Phenyl Rings to Optimize Activity

The two peripheral phenyl rings—one from the C-3 benzyl group and one from the C-7 benzyloxy group—are prime targets for synthetic modification to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. Introducing substituents onto these rings can alter their electronic properties (electron-donating or electron-withdrawing) and steric profile, leading to optimized interactions with biological targets.

For 3-phenylcoumarin derivatives acting as MAO-B inhibitors, substitutions on the 3-phenyl ring are critical for potency and selectivity. frontiersin.org Derivatives with methyl, methoxy, or bromine substituents on the 3-phenyl ring have shown activity in the picomolar range. mdpi.com Specifically, placing a bromo group at the meta- or para-position of the phenyl ring can significantly enhance inhibitory activity against MAO-B. mdpi.com This indicates that the electronic and steric nature of the substituent and its position are key to exploiting specific pockets within the enzyme's active site.

Similarly, modifying the phenyl ring of the 7-benzyloxy group can modulate activity. In the development of inhibitors for enzymes like EGFR, the nature of the substituent on a benzyloxy moiety can determine binding affinity. nih.gov For example, in a series of chalcone derivatives, introducing specific groups onto a 4-benzyloxy ring was a key strategy for developing multifunctional agents for Alzheimer's disease, impacting properties like Aβ aggregation inhibition and antioxidant activity. nih.gov These modifications allow for the optimization of van der Waals, hydrophobic, and electronic interactions with target residues.

Identification of Key Pharmacophoric Features and Principles for Lead Optimization

Based on the extensive SAR studies of derivatives related to this compound, a set of key pharmacophoric features can be defined for guiding future lead optimization efforts. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com

The identified pharmacophoric model for this class of coumarins generally includes:

The Coumarin Core as a Rigid Scaffold: The flat, bicyclic benzopyrone ring system serves as the fundamental scaffold, correctly positioning the other functional groups for interaction with the target. researchgate.netresearchgate.net

A Hydrophobic/Aromatic Group at C-3: A bulky, lipophilic substituent, such as the benzyl or a substituted phenyl group, is crucial. This feature often interacts with hydrophobic pockets or participates in π-π stacking interactions within the active site of enzymes like MAO-B or cholinesterases. frontiersin.orgmdpi.com

An Oxygenated Substituent at C-7: A hydrogen bond acceptor/donor group, such as a hydroxyl, methoxy, or benzyloxy moiety, is consistently found in active derivatives. This group often interacts with polar residues at the entrance or within the active site of the target protein. mdpi.com

A Small Alkyl Group at C-4: The 4-methyl group appears beneficial for enhancing the activity profile, possibly by providing favorable steric interactions or by protecting the scaffold from certain metabolic transformations. mdpi.comrsc.org

Substituted Aromatic Rings: The ability to introduce specific substituents (e.g., halogens, methoxy groups) on the peripheral phenyl rings is a key principle for optimizing potency and selectivity. These substituents can fine-tune electronic properties and create additional contact points with the target. mdpi.commdpi.com

Lead optimization strategies should therefore focus on systematically modifying these features. This includes exploring a wider range of substituents at the C-3 position, varying the length and nature of the alkoxy chain at C-7, and performing detailed quantitative structure-activity relationship (QSAR) analyses on substitutions of the benzyl and benzyloxy phenyl rings to build predictive models for designing more potent and selective agents. rimpacts.com

Computational Chemistry and Theoretical Investigations in Chromen 2 One Research

Molecular Docking and Molecular Dynamics Simulations for Predicting Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. The process involves sampling various conformations of the ligand within the binding site of the protein and using a scoring function to rank the most energetically favorable binding poses. For chromen-2-one derivatives, molecular docking has been widely used to predict their binding affinity and interaction patterns with various enzymes and receptors, such as kinases, carbonic anhydrases, and cholinesterases. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. These simulations provide a more dynamic picture of the ligand-protein complex, assessing its stability and revealing key conformational changes that may occur upon binding. MD simulations can validate the interactions predicted by docking and provide deeper insights into the binding mechanism at an atomic level.

Despite the widespread use of these techniques for the coumarin (B35378) scaffold, specific molecular docking and molecular dynamics simulation studies detailing the binding modes of 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one with any particular protein target are not documented in the available scientific literature. Consequently, data tables of binding energies, specific amino acid interactions, or complex stability metrics for this compound cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties such as lipophilicity, electronic properties, or steric effects) that influence a compound's activity, QSAR models can predict the potency of novel, unsynthesized molecules. bas.bg This predictive capability is highly valuable as it allows chemists to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

3D-QSAR extends this concept by considering the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around a set of aligned molecules to determine how steric and electrostatic properties correlate with biological activity. These models provide a visual map that highlights regions where modifications to the molecular structure could enhance or diminish activity.

QSAR and 3D-QSAR studies are frequently performed on series of coumarin derivatives to optimize their activity as, for example, antimicrobial or enzyme inhibitory agents. nih.gov However, a review of published research indicates that no specific QSAR or 3D-QSAR models have been developed that include This compound as part of the training or test set. Therefore, predictive activity assessments based on such models are not available for this compound.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties to Inform Drugability (excluding toxicity/adverse effects)

In the process of drug development, a compound's efficacy is only one aspect of its potential success; its pharmacokinetic profile is equally critical. ADME properties describe how a drug is absorbed into the bloodstream, distributed to various tissues, metabolized by the body, and ultimately excreted. Poor ADME properties are a major cause of failure for drug candidates in clinical trials. In silico (computational) methods for predicting ADME properties early in the discovery phase are therefore essential for assessing a compound's "drugability". mdpi.com

These predictive models use a molecule's structure to calculate key physicochemical parameters that influence its pharmacokinetic behavior. Common calculated properties include:

Lipophilicity (logP): Affects solubility and membrane permeability.

Aqueous Solubility (logS): Crucial for absorption.

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed after oral administration.

Blood-Brain Barrier (BBB) Permeation: Indicates a compound's ability to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

While computational ADME profiles are frequently generated for novel series of chromen-2-one derivatives to guide their development, a specific, experimentally validated, or computationally predicted ADME profile for This compound has not been reported in the searched scientific literature. As such, a data table of its predicted drugability properties cannot be compiled.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule from first principles. researchgate.net These methods can accurately predict a wide range of molecular properties, including optimized molecular geometry (bond lengths and angles), distribution of electron density, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can be used to confirm the structure of a synthesized compound. academie-sciences.fr

For the broader coumarin class, DFT studies have provided valuable insights into their chemical behavior and properties. researchgate.net However, specific quantum chemical studies focused on This compound are absent from the reviewed literature. Therefore, no data on its optimized geometry, HOMO-LUMO energies, molecular electrostatic potential map, or predicted spectroscopic features are available.

Medicinal Chemistry and Rational Drug Design Implications of the Chromen 2 One Scaffold

Design and Synthesis of Novel Multi-Target Directed Ligands Utilizing the Chromen-2-one Scaffold

The multifactorial nature of complex diseases like Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple pathological pathways. researchgate.netresearchgate.netnih.gov The chromen-2-one scaffold is an attractive starting point for designing such agents due to its inherent ability to interact with various enzymes and receptors.

A significant focus in this area has been the simultaneous inhibition of cholinesterases (ChEs) and monoamine oxidases (MAOs), two key enzyme families implicated in the progression of neurodegenerative disorders. researchgate.netresearchgate.net By strategically modifying the chromen-2-one core, researchers have successfully synthesized derivatives with potent and selective inhibitory profiles against these targets. For instance, a series of chromone-based derivatives were developed where a phenylcarboxamide group was added at position C2 or C3, and an acrylate moiety with a tertiary amine was installed at position C6. researchgate.net This design strategy yielded compounds that showed promising dual inhibition of both human cholinesterases (hChE) and human monoamine oxidases (hMAO). nih.gov

One notable compound, 2-(dimethylamino)ethyl (E)-3-(4-oxo-2-(p-methylphenlcarbamoyl)-4H-chromen-6-yl)acrylate (9a) , emerged as a potent, selective, and bifunctional acetylcholinesterase inhibitor (AChEI) while also displaying inhibitory activity against both hMAO-A and hMAO-B. nih.gov Another derivative, 2-(dimethylamino)ethyl (E)-3-(4-oxo-3-(phenylcarbamoyl)-4H-chromen-6-yl)acrylate (23a) , was identified as a selective MAO-B inhibitor that retained significant hChE inhibitory activity. nih.gov These compounds represent successful examples of MTDLs developed from the chromen-2-one scaffold, demonstrating favorable permeability and toxicological profiles that make them viable candidates for further preclinical investigation. nih.gov

Docking-assisted hybridization strategies have further refined the design of these MTDLs. acs.org By creating more rigid inhibitors with specific linkers, such as meta- and para-xylyl groups, researchers have achieved high selectivity for MAO-B. acs.org Compounds like 37 (an N-benzyl-N-alkyloxy coumarin (B35378) derivative) exhibited nanomolar inhibitory potency towards human MAO-B (hMAO-B), high selectivity over hMAO-A, and submicromolar potency at human acetylcholinesterase (hAChE). acs.org

The synthesis of these multi-target agents often involves multi-component reactions or sequential modifications of the basic coumarin structure. nih.govinformahealthcare.com Common synthetic routes include the Pechmann condensation, Knoevenagel condensation, and Wittig reaction to construct the core ring system, followed by functionalization at various positions to introduce the desired pharmacophoric elements. chemmethod.com

CompoundTarget(s)Inhibitory Activity (IC50 / Ki)Key Structural Features
Compound 9aAChE, hMAO-A, hMAO-BAChE IC50 = 0.21 μM; hMAO-A IC50 = 0.94 μM; hMAO-B IC50 = 3.81 μMChromone core with modifications at C2 and C6
Compound 23ahMAO-B, hChEhMAO-B IC50 = 0.63 μMChromone core with modifications at C3 and C6
Compound 37hMAO-B, hAChENanomolar potency for hMAO-B; Submicromolar potency for hAChERigid N-benzyl-N-alkyloxy coumarin with improved hydrophilic/lipophilic balance

Scaffold Hybridization Strategies for Enhanced Bioactivity and Overcoming Resistance

Scaffold hybridization involves combining the chromen-2-one core with other known pharmacophores to create hybrid molecules with synergistic or enhanced biological activities. This strategy aims to leverage the favorable properties of each scaffold to improve potency, selectivity, and pharmacokinetic profiles, or to overcome drug resistance mechanisms.

A recurrent and successful hybridization strategy involves fusing the chromen-2-one scaffold with tacrine. Tacrine is a known cholinesterase inhibitor, and its hybridization with coumarin has led to the development of potent ChE inhibitors. nih.gov This approach combines the acetylcholinesterase inhibitory properties of tacrine with the favorable biological and structural characteristics of the coumarin scaffold.

Another powerful strategy is the fusion of the chromen-2-one scaffold with a pyridine ring to form chromenopyridine structures. mdpi.com Both pyridine and chromene are considered privileged scaffolds in drug discovery, and their combination has yielded compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. mdpi.com The synthesis of these hybrid scaffolds can be achieved through multi-component reactions, for instance, by reacting substituted 4-hydroxy-2H-chromen-2-ones with cyclic ketones and ammonium acetate. mdpi.com

The versatility of the chromen-2-one scaffold allows for its incorporation into a wide array of heterocyclic systems. For example, 3-(2-bromoacetyl)-2H-chromen-2-one serves as a key starting material for synthesizing coumarin-containing pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. mdpi.com These hybrid molecules have demonstrated significant cytotoxic activity against various cancer cell lines, showcasing the potential of this strategy in oncology drug discovery. mdpi.com

Hybrid ScaffoldCombined PharmacophoresTarget/ApplicationExample Bioactivity
Tacrine-Coumarin HybridsTacrine and Chromen-2-oneCholinesterase InhibitionPotent ChE inhibitors for potential Alzheimer's disease treatment
ChromenopyridinesChromen-2-one and PyridineAnticancer, AntimicrobialBroad-spectrum biological activities
Coumarin-Thiazole HybridsChromen-2-one and ThiazoleAnticancerSignificant in vitro cytotoxicity against human cancer cell lines
Coumarin-Pyrazole HybridsChromen-2-one and PyrazoleAnticancerDemonstrated cytotoxic effects

Development of Chromen-2-one Derivatives as Chemical Probes for Biological Systems

The inherent fluorescent properties of the chromen-2-one scaffold make it an excellent platform for the development of chemical probes for bio-imaging and sensing. nih.govresearchgate.net These probes can be designed to detect specific ions, molecules, or biological structures, providing valuable tools for diagnostics and for studying cellular processes.

Coumarin-based fluorescent probes have been synthesized for the detection of biologically important metal ions like copper(II) and iron(III). nih.gov For example, Schiff base derivatives of 3-amino-7-hydroxy-2H-chromen-2-one, such as (E)-3-((3,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS1) and (E)-3-((2,4-dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one (BS2) , have been shown to act as selective "turn-off" fluorescent sensors for Cu²⁺ and Fe³⁺. nih.gov The interaction with these ions quenches the fluorescence of the coumarin core, allowing for their detection. These probes have been successfully applied in bio-imaging to monitor these ions within biological systems. nih.gov

In the field of neuroscience, coumarin derivatives have been developed as imaging agents for myelination. nih.gov Abnormalities in the myelin sheath are characteristic of neurodegenerative diseases like multiple sclerosis. A derivative named CMC (3-(4-aminophenyl)-2H-chromen-2-one) showed promising myelin-binding properties. nih.gov Further evaluation of a library of 36 coumarin derivatives led to the identification of compounds capable of staining myelinated regions both in the central and peripheral nervous systems, demonstrating their potential as in vivo optical imaging probes. nih.gov The development of these small-molecule probes is crucial for diagnosing and monitoring the progression of myelin-related diseases. nih.gov

The synthesis of these probes often involves straightforward chemical modifications of the coumarin ring to introduce recognition moieties or to tune the photophysical properties. For instance, the synthesis of azidocoumarins allows for their use in "click chemistry" reactions, enabling the convenient labeling of biomolecules. nih.gov

Probe Name/ClassTarget Analyte/StructureSensing MechanismApplication
BS1 and BS2Copper(II) and Iron(III) ions"Turn-off" fluorescenceBio-imaging of metal ions in biological systems
CMC (3-(4-aminophenyl)-2H-chromen-2-one)Myelin SheathFluorescent stainingImaging myelination in the central nervous system
AzidocoumarinsVarious biomoleculesClick chemistry ligationFluorescent labeling of biological targets

Future Perspectives and Identification of Research Gaps for 3 Benzyl 7 Benzyloxy 4 Methyl 2h Chromen 2 One

Exploration of Underexplored Synthetic Routes and Enabling Technologies

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. researchgate.netchemmethod.comnih.gov While effective, these methods can present drawbacks like harsh reaction conditions or limited substrate scope. koreascience.kr For a polysubstituted compound like 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one, exploring more advanced and efficient synthetic strategies is a key research gap.

Future synthetic research should focus on adopting modern, enabling technologies that offer improvements in yield, purity, and sustainability. news-medical.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully used to prepare 3-benzylcoumarins from 3-(chloromethyl)coumarins and arylboronic acids, offering a simple and efficient alternative. koreascience.kr However, the application of other advanced C-C bond-forming reactions remains underexplored for this specific substitution pattern.

Furthermore, "green chemistry" approaches have gained significant traction in coumarin synthesis. news-medical.net Techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields. kjscollege.com The use of environmentally benign catalysts and solvent-free reaction conditions represents a significant area for development in the synthesis of this compound. kjscollege.comresearchgate.net

Table 1: Potential Modern Synthetic Approaches for this compound
Synthetic TechnologyPotential AdvantageResearch Gap/Opportunity
Flow ChemistryImproved safety, scalability, and precise control over reaction parameters.Application to multi-step synthesis of complex coumarins to streamline production.
BiocatalysisHigh selectivity (regio-, stereo-, enantio-), mild reaction conditions, and reduced environmental impact.Identification and engineering of enzymes for key bond-forming steps in the coumarin synthesis.
C-H Activation/FunctionalizationMore atom-economical routes by avoiding pre-functionalized starting materials.Direct benzylation at the C3 position of a pre-formed 7-(benzyloxy)-4-methyl-2H-chromen-2-one core.
Photoredox CatalysisAccess to novel reaction pathways under mild conditions using visible light.Exploration of radical-based pathways for the introduction of the benzyl (B1604629) group.

Comprehensive Investigation of Novel Biological Targets and Therapeutic Areas

Coumarin derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. chemmethod.comresearchgate.net Hybrid molecules incorporating coumarin scaffolds have been developed as potent anticancer agents. rsc.org Specifically, derivatives with substitution at the C3 and C7 positions have shown promise. For instance, various 3-substituted coumarins act as inhibitors of crucial cancer targets like VEGFR2 and topoisomerase II, while 7-substituted derivatives have been developed as inhibitors of monoamine oxidase B (MAO-B) and cholinesterases for neurodegenerative diseases. nih.govnih.govnih.gov

A significant research gap exists in the comprehensive biological screening of this compound. Its structural motifs—a 3-benzyl group and a 7-benzyloxy group—suggest potential activity against multiple, and possibly novel, biological targets. Future research should move beyond traditional screening and investigate its potential in emerging therapeutic areas.

For example, the bromodomain and extra-terminal (BET) proteins, particularly BRD4, have been identified as promising therapeutic targets in cancer. nih.gov Designing and testing coumarin derivatives as BRD4 inhibitors is an active area of research. nih.gov Similarly, targeting the EGFR/PI3K/AKT/mTOR signaling pathway is a key strategy in prostate cancer, and coumarin derivatives have shown potential in this area. nih.gov Investigating the effect of this compound on these and other novel targets could unveil new therapeutic applications.

Table 2: Proposed Novel Biological Targets for Investigation
Therapeutic AreaPotential Novel TargetRationale for Investigation
OncologyBromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4)Coumarin scaffolds have been successfully modified to create potent BRD4 inhibitors for cancer therapy. nih.gov
Neurodegenerative DiseasesTRKB Signaling PathwayNovel coumarins have been shown to reduce Aβ aggregation and enhance the TRKB signaling pathway, offering neuroprotection. nih.gov
Infectious DiseasesSARS-CoV-2 Main Protease (Mpro)Coumarin derivatives have been designed as potential inhibitors of viral replication by targeting crucial viral enzymes like Mpro. nih.gov
Metabolic DisordersPancreatic Lipase (B570770) (PL)Coumarin-3-carboxamide analogues have been evaluated as potential pancreatic lipase inhibitors for obesity treatment. researchgate.net
TuberculosisMycobacterium tuberculosis DNA GyraseCoumarin-triazole hybrids have shown potent activity against drug-resistant Mtb strains by inhibiting DNA gyrase. bohrium.com

Advanced Mechanistic Studies to Fully Elucidate Modes of Action

Understanding the precise mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For many coumarin derivatives, the exact mode of action is not fully understood. While a compound may show potent inhibition of a specific enzyme in vitro, its activity in a cellular or in vivo context is often the result of complex interactions with multiple pathways.

A significant research gap is the lack of detailed mechanistic studies for this compound. Future investigations should employ advanced methodologies to go beyond simple enzyme inhibition assays. Techniques such as chemical proteomics can identify direct protein targets in an unbiased manner. Transcriptomics (e.g., RNA-seq) and metabolomics can provide a global view of the cellular pathways modulated by the compound.

Furthermore, computational modeling and structural biology (X-ray crystallography or cryo-EM) can provide atomic-level insights into how the compound binds to its target protein. Such studies can explain the basis of its potency and selectivity and are essential for guiding further optimization. Elucidating the dimerization pathways of coumarins, for instance, has been aided by a combination of synthetic experiments and computational modeling. mdpi.com

Development of Highly Selective and Potent Analogues Through Rational Design

Rational drug design, leveraging computational tools and structure-activity relationship (SAR) studies, provides a powerful approach to optimize lead compounds. nih.gov Quantitative structure-activity relationship (QSAR) modeling has been used to elucidate key properties governing the antioxidant activity of coumarins and to guide the design of new analogues with improved activity. tu-dortmund.de

For this compound, a clear research opportunity lies in using it as a scaffold for the rational design of new, more potent, and selective analogues. Once a primary biological target is identified (as per Section 8.2), computational methods like molecular docking and molecular dynamics simulations can be used to predict how modifications to the structure will affect binding affinity and selectivity.

Key areas for structural modification include:

Substituents on the benzyl ring: Introducing electron-donating or electron-withdrawing groups at the ortho-, meta-, or para-positions could significantly impact biological activity.

Substituents on the benzyloxy ring: Similar modifications on the benzyloxy phenyl ring could fine-tune target engagement and pharmacokinetic properties.

Replacement of the methyl group: Altering the C4 substituent could influence steric interactions within a target's binding pocket.

Modifications to the coumarin core: Introducing substituents at other available positions (e.g., C5, C6, C8) could further optimize activity.

This rational, iterative process of design, synthesis, and biological evaluation is essential for developing a lead compound into a viable drug candidate.

Potential for Applications in Chemical Biology and Advanced Materials

Beyond pharmacology, the unique chemical structure of coumarins lends them to applications in other scientific fields. A significant research gap exists in exploring the potential of this compound in chemical biology and advanced materials.

Chemical Biology: Many coumarin derivatives are inherently fluorescent. This property can be harnessed to create chemical probes and biosensors. A future research direction would be to characterize the fluorescent properties of this compound and its derivatives. By attaching reactive groups or linkers, the molecule could be transformed into a tool for labeling specific proteins or for sensing ions or reactive oxygen species within living cells.

Advanced Materials: The coumarin moiety can undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to dimerization. This photoreactivity has been exploited to create photo-crosslinkable polymers and other photoresponsive materials. Investigating the photochemical behavior of this compound could open doors to its use as a monomer in the synthesis of novel polymers with unique properties, such as self-healing or shape-memory capabilities, based on the reversible nature of the coumarin dimerization.

Q & A

Q. What are the standard synthetic routes for 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one, and how is its purity validated?

The compound is typically synthesized via alkylation of 7-hydroxycoumarin derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃ or NaOH in DMF or acetone). A detailed protocol is outlined by Wang et al., involving refluxing at 60–80°C for 12–24 hours . Post-synthesis, purity is validated using ¹H/¹³C NMR (to confirm substitution patterns), mass spectrometry (for molecular weight verification), and elemental analysis (to ensure stoichiometric accuracy). For high-resolution structural confirmation, X-ray crystallography (using SHELX software for refinement ) is recommended.

Q. What biological activities have been reported for this compound, and what experimental models are used?

Studies highlight neuroprotective effects (e.g., in SH-SY5Y neuronal cells under oxidative stress) and cytotoxicity (e.g., against HeLa or MCF-7 cancer cell lines via MTT assays) . Experimental designs often include:

  • Dose-response curves (1–100 µM) to determine IC₅₀ values.
  • Control groups (untreated cells and positive controls like cisplatin).
  • Mechanistic assays (e.g., ROS detection, caspase-3 activation). Reproducibility requires strict adherence to cell culture conditions (e.g., hypoxia for neuroprotection studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield or regioselectivity?

Key variables include:

  • Base selection : Stronger bases (e.g., NaH) may enhance alkylation efficiency but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Lower temperatures (40–50°C) reduce byproduct formation. Monitoring via TLC/HPLC at 1-hour intervals helps track progress. For regioselective benzylation, steric effects can be exploited by introducing bulky protecting groups at competing hydroxyl sites .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Benzyl vs. ethyl substitution : Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration for neuroprotection. Ethyl analogs show reduced cytotoxicity .
  • Additional hydroxyl/methyl groups : A hydroxyl at C6 increases solubility (logP reduction by ~0.5) but may reduce metabolic stability. Methyl groups at C8 enhance lipophilicity, favoring membrane interaction . Use comparative bioassays with analogs (e.g., 3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one) to isolate substituent effects .

Q. What computational methods are suitable for predicting molecular interactions with target proteins?

Molecular docking (e.g., AUTODOCK 3.0 with Lamarckian genetic algorithms ) predicts binding modes to targets like β-amyloid or kinases. Steps include:

  • Protein preparation : Remove water molecules, add hydrogens, and assign charges (AMBER force field).
  • Grid parameterization : Focus on active sites (e.g., kinase ATP-binding pockets).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). For dynamics, run MD simulations (NAMD/GROMACS) to assess binding stability over 50–100 ns .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from:

  • Cell line variability : Test compound in multiple lines (e.g., primary vs. immortalized cells).
  • Assay interference : Confirm results with orthogonal methods (e.g., flow cytometry alongside MTT).
  • Purity issues : Re-characterize batches via HPLC-PDA to rule out degradation products . Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can clarify trends.

Q. What techniques are used for structural elucidation when crystallography data is unavailable?

  • 2D NMR : ROESY/HMBC correlations map spatial relationships between protons and carbons.
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and compare computed/experimental NMR shifts.
  • Solid-state NMR : Resolve polymorphism issues in amorphous samples .

Q. How does the compound’s stability under physiological conditions affect experimental design?

Pre-screen stability via:

  • pH-dependent degradation : Incubate in buffers (pH 4–9) and monitor via LC-MS.
  • Plasma stability assays : Use human plasma (37°C, 24 hours) to assess esterase susceptibility. For unstable analogs, design prodrugs (e.g., bromoethyl derivatives ) or use encapsulation (liposomes) to enhance bioavailability.

Q. Methodological Notes

  • Data Reproducibility : Share raw NMR/MS files via repositories like Zenodo for transparency.
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., ECVAM validated methods).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.